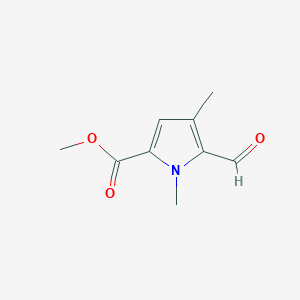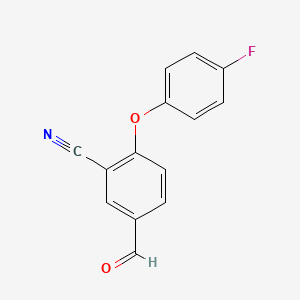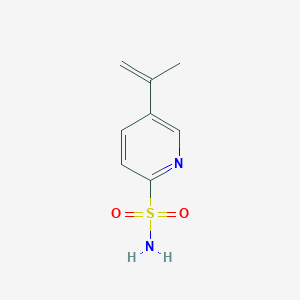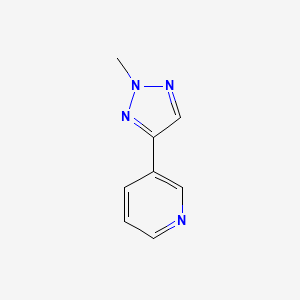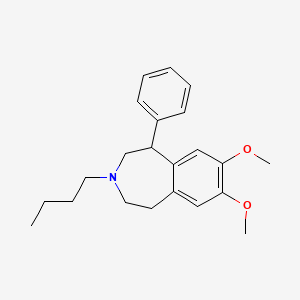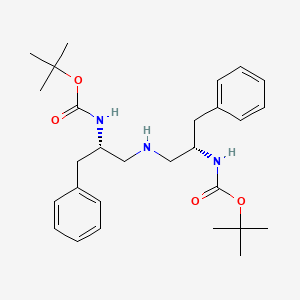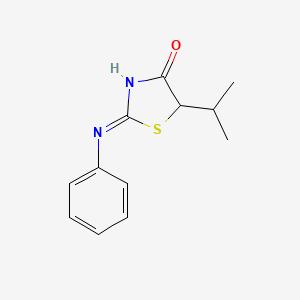
2-Anilino-5-isopropyl-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anilino-5-isopropyl-thiazol-4-one is a heterocyclic compound that belongs to the thiazolidinone family Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-5-isopropyl-thiazol-4-one typically involves the reaction of isopropylamine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization with chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium acetate under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Anilino-5-isopropyl-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted thiazolidinone derivatives with various functional groups replacing the phenyl group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 2-Anilino-5-isopropyl-thiazol-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes. In cancer research, it may inhibit cell proliferation by interfering with specific signaling pathways involved in cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Phenylimino)-1,3-thiazolidin-4-one
- 5-Benzylidene-2-arylimino-4-thiazolidinone
- 2-Imino-1,3-thiazolidin-4-one
Uniqueness
2-Anilino-5-isopropyl-thiazol-4-one is unique due to its isopropyl group, which may confer distinct steric and electronic properties compared to other thiazolidinone derivatives. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C12H14N2OS |
|---|---|
Peso molecular |
234.32 g/mol |
Nombre IUPAC |
2-phenylimino-5-propan-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H14N2OS/c1-8(2)10-11(15)14-12(16-10)13-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14,15) |
Clave InChI |
XLFDGKZAEMQJBH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(=O)NC(=NC2=CC=CC=C2)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


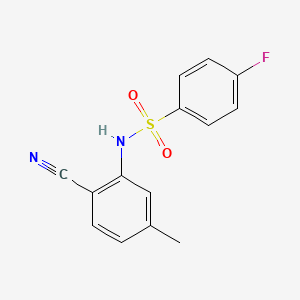
![1-[2-(Bromomethyl)-3,3-dimethylbut-1-en-1-yl]-2,4-dichlorobenzene](/img/structure/B8555851.png)
![7-Chloro-2-methylsulfanyl-thiazolo[4,5-b]pyridine-6-carbonitrile](/img/structure/B8555853.png)
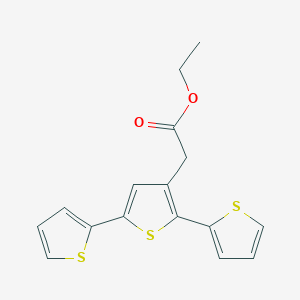
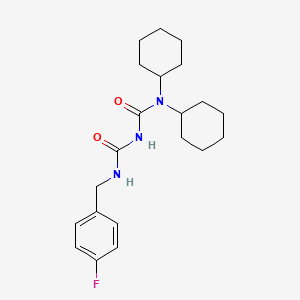
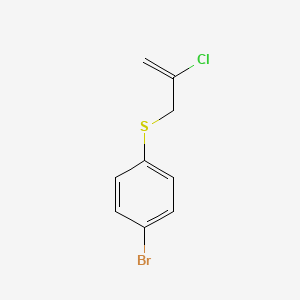
![N-(1,4-Dioxaspiro[4,5]dec-8-yl)-2,2,N-trimethylpropionamide](/img/structure/B8555879.png)
